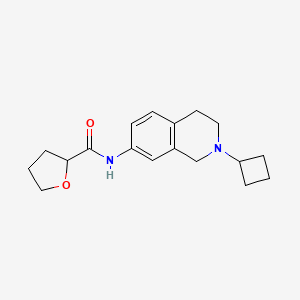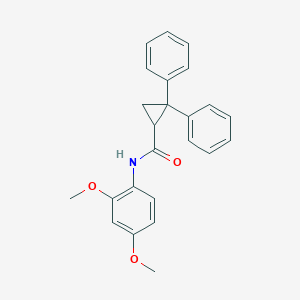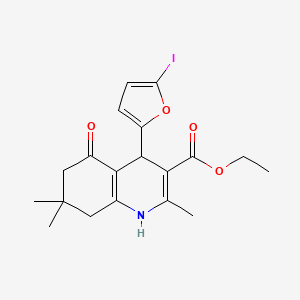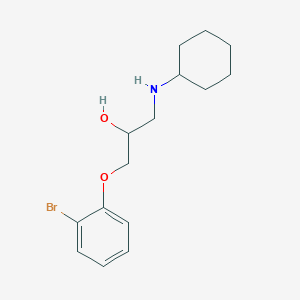
N-(2-cyclobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)tetrahydro-2-furancarboxamide
Description
Synthesis Analysis
The synthesis of related tetracyclic isoquinoline derivatives involves efficient methods starting from basic acids like L-malic acid and L-tartaric acid, showcasing the stereoselective introduction of quaternary carbon centers through N-acyliminium ion cyclization processes (Lee, Park, Chung, & Lee, 1997). Another study presents a two-step procedure from basic reagents via Povarov cycloaddition reaction/N-furoylation processes to synthesize a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, illustrating a method that integrates the structure's complexity (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Molecular Structure Analysis
Crystallographic studies provide a detailed view of related compounds, revealing their intricate molecular geometry. For instance, the crystal structure of 4-methyl-2-phenylbenzo[de]cyclobut[i]isoquinoline-3,5(2H)-dione, a compound synthesized through photochemical reactions, was thoroughly characterized, offering insights into the spatial arrangement and bonding patterns characteristic of this class of molecules (Liu, Shi, & Xu, 2003).
Chemical Reactions and Properties
Research into the chemical reactivity of isoquinoline derivatives has demonstrated a variety of reaction pathways. For example, the Niobium pentachloride-promoted conversion of carboxylic acids to carboxamides highlights a method to synthesize tetrahydroisoquinoline alkaloid structures, offering a practical approach under mild conditions (Nery, Ribeiro, Lopes, & Lopes, 2003). Similarly, reactions of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine have been studied, resulting in mixtures of trans- and cis-tetrahydroisoquinoline-4-carboxylic acids, showcasing the diversity of outcomes based on solvent and temperature conditions (Kandinska, Kozekov, & Palamareva, 2006).
Physical Properties Analysis
While specific studies on the physical properties of N-(2-cyclobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)tetrahydro-2-furancarboxamide were not identified, research in related compounds emphasizes the importance of understanding melting points, solubility, and other physical characteristics that influence their reactivity and potential applications.
Chemical Properties Analysis
Investigations into the chemical properties of isoquinoline derivatives focus on their reactivity, including the ability to undergo various organic transformations. The catalytic asymmetric tandem reaction of tertiary enamides, for example, facilitates the rapid construction of pyrrolo[2,1-a]isoquinoline alkaloid derivatives, demonstrating the compound's versatility in synthesizing structurally complex and biologically relevant molecules (Xu, Zhao, Zhu, & Wang, 2016).
properties
IUPAC Name |
N-(2-cyclobutyl-3,4-dihydro-1H-isoquinolin-7-yl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c21-18(17-5-2-10-22-17)19-15-7-6-13-8-9-20(12-14(13)11-15)16-3-1-4-16/h6-7,11,16-17H,1-5,8-10,12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVSGKYWYFKRAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-methoxy-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4009538.png)
![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B4009546.png)
![(2-furylmethyl){5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4009554.png)
![2-(allyloxy)-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B4009564.png)
![1-[(4-methylphenyl)sulfonyl]-4-[4-nitro-3-(2-pyridinylthio)phenyl]piperazine](/img/structure/B4009584.png)

![N-[1-(4-bromophenyl)ethyl]-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4009602.png)




![N-(2-methylphenyl)-3-oxo-3-[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]propanamide](/img/structure/B4009634.png)

![2-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4009641.png)